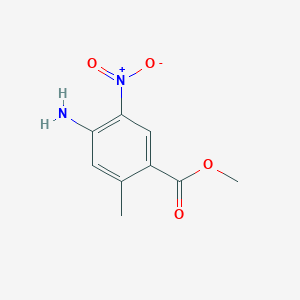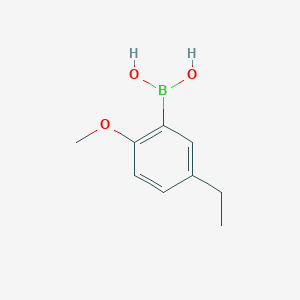
(5-Ethyl-2-methoxyphenyl)boronic acid
Übersicht
Beschreibung
“(5-Ethyl-2-methoxyphenyl)boronic acid” is a type of organoboron compound with the CAS Number: 847345-37-3 . It has a molecular weight of 180.01 .
Synthesis Analysis
The synthesis of boronic acids like “(5-Ethyl-2-methoxyphenyl)boronic acid” often involves Suzuki–Miyaura coupling . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . Protodeboronation of pinacol boronic esters is another method that has been reported .Molecular Structure Analysis
The InChI code for “(5-Ethyl-2-methoxyphenyl)boronic acid” is 1S/C9H13BO3/c1-3-7-4-5-9(13-2)8(6-7)10(11)12/h4-6,11-12H,3H2,1-2H3 . This code provides a specific textual identifier for the compound’s molecular structure.Chemical Reactions Analysis
Boronic acids like “(5-Ethyl-2-methoxyphenyl)boronic acid” are often used in Suzuki–Miyaura coupling reactions . These reactions involve the coupling of a boronic acid with a halide, catalyzed by a palladium (0) complex .Wissenschaftliche Forschungsanwendungen
Fluorescence Quenching Studies
One significant area of application involves the study of fluorescence quenching mechanisms. For instance, boronic acid derivatives, including those structurally related to (5-Ethyl-2-methoxyphenyl)boronic acid, have been investigated for their fluorescence quenching properties with aniline as a quencher in various solvents. These studies provide insights into the photophysical behaviors of boronic acids, suggesting potential applications in sensing and molecular interaction studies (Geethanjali et al., 2015).
Chemical Synthesis and Catalysis
Research has also focused on the synthetic utility of boronic acids in creating complex molecular structures. For example, (4-methoxyphenyl)boronic acid has been used in reactions with aryloxorhodium complexes to form new tetraarylpentaborates, showcasing the role of boronic acids in facilitating novel organometallic reactions and potentially leading to new catalysts and materials (Nishihara et al., 2002).
Photophysical Properties
The exploration of photophysical properties of boronic acid derivatives, including solvatochromism and quantum yield in different solvents, has been conducted to understand their behavior in various environmental conditions. Such studies are critical for applications in dye-sensitized solar cells, optical sensors, and other photonic devices (Muddapur et al., 2016).
Novel Protecting Groups
Boronic acids have been investigated for their potential as protecting groups in organic synthesis. A novel protecting group for boronic acids, demonstrating efficient protection and deprotection under mild conditions, has been reported. This advancement could streamline synthetic strategies in drug development and material science (Yan et al., 2005).
Glucose Sensing
The application of boronic acids in glucose sensing due to their ability to form reversible covalent bonds with diols has been a subject of interest. Research in this area focuses on developing more sensitive and selective glucose sensors, which are crucial for diabetes management and other applications requiring monitoring of glucose levels (Saleem et al., 2017).
Zukünftige Richtungen
The future directions of research involving “(5-Ethyl-2-methoxyphenyl)boronic acid” and similar boronic acids likely involve their continued use in Suzuki–Miyaura coupling reactions and other carbon–carbon bond-forming reactions . These reactions are fundamental to the synthesis of many organic compounds, so advancements in the efficiency and selectivity of these reactions could have broad implications in organic chemistry .
Eigenschaften
IUPAC Name |
(5-ethyl-2-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-3-7-4-5-9(13-2)8(6-7)10(11)12/h4-6,11-12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJACNUQXPIDDEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)CC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681736 | |
| Record name | (5-Ethyl-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Ethyl-2-methoxyphenyl)boronic acid | |
CAS RN |
847345-37-3 | |
| Record name | (5-Ethyl-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2'-Methoxy-5'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1422038.png)
![6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B1422039.png)
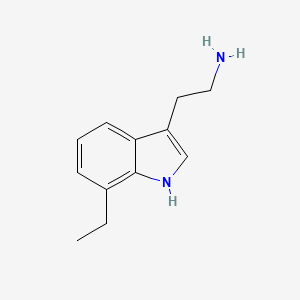
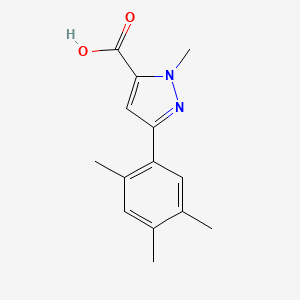
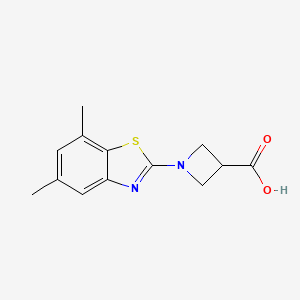
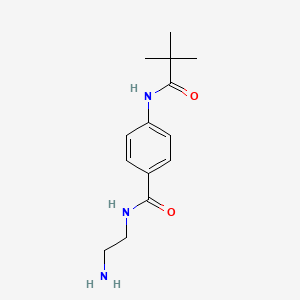
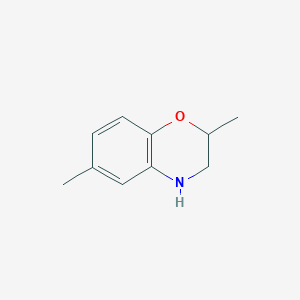

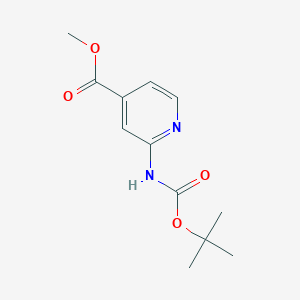
![7-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1422052.png)


![6-Nitrobenzo[d]isoxazol-3-amine](/img/structure/B1422056.png)
